![molecular formula C18H23N3O4 B5560351 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine, demonstrates the potential complexity and creativity required in developing “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”. These processes often involve palladium-catalyzed Suzuki coupling and other sophisticated synthetic routes, highlighting the intricate methodology in creating such compounds (Chen et al., 2014) (Kowitz & Wegner, 1997).
Molecular Structure Analysis
The molecular structure is critically defined by its nitro-phenylene core and dipiperidine linkage, contributing to its chemical behavior and interactions. The crystal structure of related nitrosopiperidine compounds provides insights into the potential spatial arrangement and conformations that “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” may adopt, offering a glimpse into the molecular geometry and electron distribution (Hemalatha & Nagarajan, 2010).
Chemical Reactions and Properties
Chemical reactions involving dipiperidine structures are often characterized by their reactivity towards various agents and conditions. For instance, the nitro group in such compounds can significantly influence their chemical behavior, participating in reactions such as nitrosation or acting as a substituent affecting the electronic environment (Alam, Saporoschetz, & Epstein, 1971).
Physical Properties Analysis
The physical properties of “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” can be inferred from studies on similar structures, where properties such as melting points, solubility, and crystalline behavior are of interest. These characteristics are determined by the compound’s molecular structure, particularly the influence of the nitro-phenylene and dipiperidine units on its physical state and behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the nitro group and the phenylene-dicarbonyl-dipiperidine backbone. The electron-withdrawing nature of the nitro group, coupled with the structural rigidity and electronic distribution of the phenylene-dicarbonyl linkage, dictates the compound’s participation in chemical reactions and its potential as a ligand or reactant in organic synthesis.
For more in-depth exploration and discussion on “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”, including its synthesis, structural characteristics, and chemical behavior, the following references are invaluable resources that offer detailed scientific insights:
Applications De Recherche Scientifique
Imaging Materials and Polymer Science
A novel family of functionalized polystyrenes, susceptible to base-catalyzed β-elimination, has been reported. These polymers, including poly[(((((2-cyano-1,1-dimethylethyl)oxy)carbonyl)oxy)styrene], undergo facile and quantitative elimination of their side chain groups, a process susceptible to base catalysis. Imaging of these polymer systems utilized a derivative of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine as an amine photogenerator, showcasing its application in the development of base-sensitive imaging materials with enhanced thin-film properties (Urankar et al., 1997).
Cytochemical Applications
A novel p-nitrophenyl substituted ditetrazole, showcasing properties ideal for histochemical purposes, has been introduced. This compound permits the cytochemical visualization of enzymic activity sites in tissue sections, underlining its utility in biochemistry for detailed tissue analysis (Nachlas et al., 1957).
Molecular Diodes and Nano-actuators
Research on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrates charge-induced conformational switching and rectifying behavior. This application illustrates the potential of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine derivatives in creating programmable molecular diodes and nano-actuators controlled by external fields, contributing to advancements in nanotechnology and molecular electronics (Derosa et al., 2003).
Luminescence and Sensory Applications
A study on 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine (DPD) highlights a proton-triggered hypsochromic luminescent chromophore. Upon treatment with hydrochloric acid, DPD exhibits a significant hypsochromic shift in emission, indicating its potential as a switchable luminescent material. This application points to the compound's utility in developing sensory materials for detecting pH changes or specific chemicals (Chen et al., 2014).
Propriétés
IUPAC Name |
[3-nitro-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-17(19-7-3-1-4-8-19)14-11-15(13-16(12-14)21(24)25)18(23)20-9-5-2-6-10-20/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBAZQANLNPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Nitro-5-(piperidinocarbonyl)phenyl](piperidino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
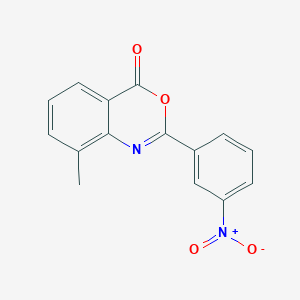

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)
![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

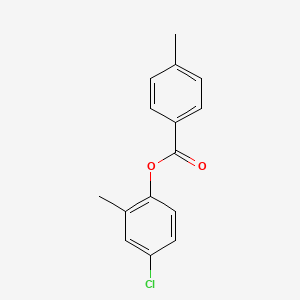
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
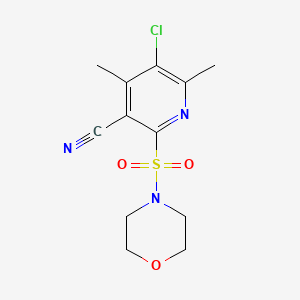
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
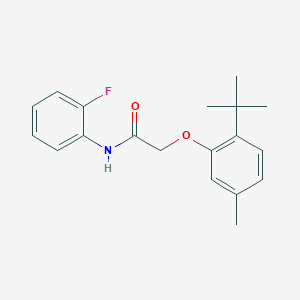
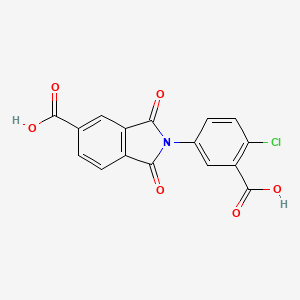
![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)